

# ABBV-992: An In-Depth Profile of a Selective BTK Inhibitor

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## Compound of Interest

Compound Name: ABBV-992

Cat. No.: B15581206

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## Introduction

**ABBV-992** is a novel, orally bioavailable, and potent small molecule identified as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by AbbVie, this compound has advanced into Phase I clinical trials for the potential treatment of B-cell malignancies.[2][3] **ABBV-992**'s mechanism of action involves targeting and covalently binding to the BTK protein, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway. This inhibition is crucial as the BCR pathway is often dysregulated in B-cell cancers, and its blockage can impede the growth and survival of malignant B cells.[1]

## Core Mechanism of Action

**ABBV-992** functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This irreversible binding permanently deactivates the kinase, leading to a sustained inhibition of its signaling function. The targeted disruption of the BCR signaling cascade ultimately inhibits the proliferation and survival of B-cells that are dependent on this pathway.

## Target Selectivity Profile

While **ABBV-992** is characterized as a "selective" BTK inhibitor, specific quantitative data from broad kinase screening panels against a wide range of other kinases are not publicly available

in the reviewed literature. Such panels are crucial for comprehensively defining the selectivity profile and assessing potential off-target effects. Typically, the selectivity of a kinase inhibitor is determined by comparing its potency (e.g., IC<sub>50</sub> or K<sub>i</sub> values) against the primary target (BTK) with its potency against a diverse array of other kinases. A highly selective inhibitor will show significantly greater potency for its intended target.

Without specific public data, a detailed quantitative comparison table cannot be provided at this time.

## Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize the selectivity of **ABBV-992** have not been publicly disclosed. However, based on standard practices for characterizing covalent kinase inhibitors, the following methodologies are commonly employed:

## Biochemical Assays for Kinase Potency and Selectivity

- **Enzyme-Linked Immunosorbent Assay (ELISA)-based Assays:** These assays are often used to measure the inhibition of kinase activity. For BTK, this would involve incubating the recombinant enzyme with its substrate (e.g., a peptide containing a tyrosine residue) and ATP in the presence of varying concentrations of **ABBV-992**. The amount of phosphorylated substrate is then quantified using a specific antibody and a detectable secondary antibody.
- **Radiometric Assays:** These assays, such as the filter-binding assay, measure the incorporation of a radiolabeled phosphate group (from [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP) into a substrate. The inhibitory effect of **ABBV-992** would be determined by the reduction in radioactivity of the phosphorylated substrate.
- **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:** This technology is widely used for kinase activity and inhibitor screening. It involves a europium-labeled antibody that recognizes the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated substrate. Inhibition of the kinase by **ABBV-992** would result in a decrease in the FRET signal.

## Cellular Assays for Target Engagement and Pathway Inhibition

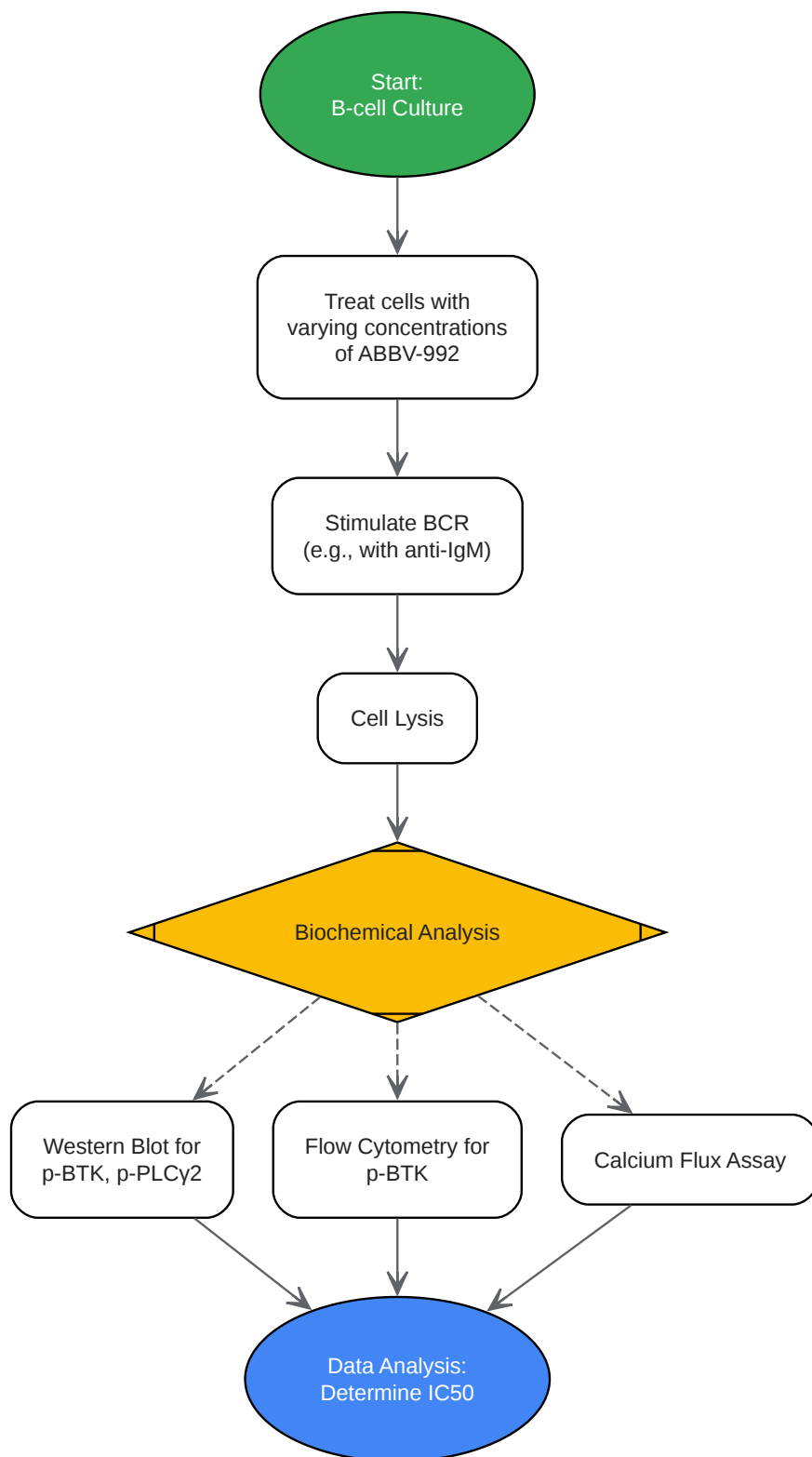
- **Western Blotting:** To confirm target engagement in a cellular context, B-cell lymphoma cell lines can be treated with **ABBV-992**. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated BTK (p-BTK) at an activating site (e.g., Y223) and downstream signaling proteins like PLC $\gamma$ 2. A reduction in the phosphorylation of these proteins would indicate effective target inhibition.
- **Flow Cytometry:** Intracellular flow cytometry can be used to measure the phosphorylation status of BTK and downstream signaling molecules in specific cell populations after treatment with **ABBV-992**. This provides a quantitative measure of pathway inhibition at the single-cell level.
- **Calcium Mobilization Assays:** Activation of the BCR pathway leads to an increase in intracellular calcium levels. The effect of **ABBV-992** on this process can be measured using calcium-sensitive fluorescent dyes in B-cells following BCR stimulation.

## Visualizations

### Signaling Pathway of BTK Inhibition

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for **ABBV-992**.

## Workflow for Cellular Assessment of BTK Inhibition

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